Specific Scientific Field: This research falls under the field of Endocrinology and Metabolic Research .
Summary of the Application: Netoglitazone is a PPAR-gamma ligand with selective effects on bone and fat . It has been used to investigate the effect of a low-dose pioglitazone regimen on bone mineral density and bone formation-resorption markers .
Methods of Application: In the experiment, Wistar rats were divided into 4 groups: non-diabetic controls, control rats receiving pioglitazone (3 mg/kg), streptozocin-treated diabetic rats (50 mg/kg), diabetic rats treated with pioglitazone (3 mg/kg). The duration of the experiment was 8 weeks .
Results or Outcomes: Diabetes in rats was associated with weight loss, increased urinary calcium excretion, and reduced plasma osteocalcin levels
Specific Scientific Field: This research is in the field of Cell Biology and Adipogenesis .
Summary of the Application: Netoglitazone has been used to study the morphological changes and peroxisome proliferator-activated receptor gamma (PPAR-γ) gene expression in 3T3-L1 differentiation .
Methods of Application: In this study, troglitazone, a hypoglycemic agent was added to adipogenic induction media and observed in order to determine the morphological changes and PPAR-γ gene expression in 3T3-L1 differentiation .
Results or Outcomes: Based on Oil Red O Staining, adipogenic induction with or without troglitazone changed the 3T3-L1 pre-adipocytes into mature round fat cells characterized by red droplet lipids .
Specific Scientific Field: This research is in the field of Endocrinology and Diabetes Research .
Summary of the Application: Netoglitazone is a thiazolidinedione, which acts as either a full or partial PPAR-gamma agonist, or antagonist, in a cell type specific manner . It has been used to investigate the effect of a low-dose pioglitazone regimen on blood glucose levels .
Specific Scientific Field: This research is in the field of Rheumatology .
Summary of the Application: Thiazolidinediones (TZDs), a group of diabetes medications including Netoglitazone, are currently being investigated for anti-arthritis effectiveness .
Methods of Application: The criteria of eligibility were studies with the diagnosis of arthritis and pioglitazone .
Results or Outcomes: The potential use of pioglitazone in the treatment of temporomandibular joint (TMJ) arthritis is being evaluated .
Specific Scientific Field: This research is in the field of Endocrinology and Obesity Research .
Summary of the Application: Netoglitazone is a member of a new class of PPAR-gamma ligands with distinct anti-diabetic, anti-osteoblastic, and pro-adipocytic activities in vivo . It has been used to investigate the obesity-induced phosphorylation of serine 273 (S273) in the absence of classical agonism, to derive insulin-sensitizing efficacy with improved therapeutic index .
Methods of Application: In this study, the pro-adipocytic and anti-osteoblastic activities of netoglitazone were evaluated in vitro, using both U-33/gamma2 cells as a model of marrow mesenchymal cell differentiation under the control of PPAR-gamma2 and primary bone marrow cultures, and in vivo in C57BL/6 mice .
Results or Outcomes: In contrast to the observed in vitro effects, netoglitazone in vivo effectively induced marrow adipocyte formation and induced changes in the weights of extramedullary fat depots .
Specific Scientific Field: This research is in the field of Cell Biology and Mesenchymal Cell Differentiation Research .
Summary of the Application: Netoglitazone has been used to study the differentiation of marrow mesenchymal cells under the control of PPAR-gamma2 .
Methods of Application: In this study, the pro-adipocytic and anti-osteoblastic activities of netoglitazone were evaluated in vitro, using both U-33/gamma2 cells as a model of marrow mesenchymal cell differentiation under the control of PPAR-gamma2 and primary bone marrow cultures .
Results or Outcomes: In vitro, netoglitazone induced adipocyte and inhibited osteoblast formation in a PPAR-gamma2-dependent manner; however, it was 100-fold less effective than rosiglitazone .
Netoglitazone is a member of the thiazolidinedione class of compounds, specifically designed as a selective ligand for the peroxisome proliferator-activated receptor gamma (PPAR-gamma). It is also referred to by its developmental names, MCC-555 and RWJ-241947. This compound exhibits unique pharmacological properties, acting as both a full and partial agonist or antagonist depending on the specific cellular context. Netoglitazone is primarily recognized for its anti-diabetic, anti-osteoblastic, and pro-adipocytic activities, making it a significant focus in diabetes research and treatment .
Netoglitazone functions through various biochemical pathways, primarily involving the modulation of PPAR-gamma activity. As a PPAR-gamma ligand, it influences the transcription of genes related to glucose and lipid metabolism. The compound's mechanism includes:
The compound's interaction with other metabolic pathways can lead to alterations in lipid profiles and insulin signaling cascades.
Netoglitazone exhibits distinct biological activities that contribute to its therapeutic potential:
Netoglitazone can be synthesized through several methods. A notable approach involves:
The synthesis process emphasizes the importance of controlling reaction conditions to yield high-purity compounds suitable for biological testing.
Netoglitazone's primary applications lie in the management of type 2 diabetes due to its ability to enhance insulin sensitivity and lower blood glucose levels. Additionally, its unique profile allows for potential applications in:
Netoglitazone interacts with various pharmacological agents, influencing their efficacy and safety profiles. Notably:
These interactions underline the importance of understanding drug-drug interactions in clinical settings.
Several compounds share structural or functional similarities with netoglitazone. Here are some notable examples:
Compound Name | Class | Primary Action | Unique Features |
---|---|---|---|
Rosiglitazone | Thiazolidinedione | PPAR-gamma agonist | Strong pro-adipocytic activity |
Pioglitazone | Thiazolidinedione | PPAR-gamma agonist | Broader metabolic effects; cardiovascular benefits |
Troglitazone | Thiazolidinedione | PPAR-gamma agonist | Withdrawn due to hepatotoxicity |
Adipotide | Peptide | Reduces fat mass | Targets adipose tissue directly |
Netoglitazone's uniqueness lies in its selective modulation of PPAR-gamma activity, providing anti-diabetic benefits while minimizing adverse effects on bone health compared to traditional thiazolidinediones like rosiglitazone .
The synthetic chemistry of Netoglitazone encompasses several well-established synthetic routes, each offering distinct advantages in terms of yield, reaction conditions, and scalability. The primary synthetic pathway was developed by Mitsubishi Chemical Corporation and is documented in US Patent 5594016 [1].
The most widely utilized synthetic approach involves a multi-step sequence beginning with 6-hydroxynaphthaldehyde as the starting material [1]. The synthesis proceeds through a Mitsunobu reaction between the aldehyde and 2-fluorobenzyl alcohol using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran. This reaction furnishes 6-(2-fluorobenzyloxy)naphthalene-2-carbaldehyde as the key intermediate [1].
The aldehyde intermediate is subsequently reduced using sodium borohydride in a mixed solvent system of ethanol and tetrahydrofuran to yield the corresponding naphthalenemethanol derivative [1]. Halogenation of this alcohol is achieved through treatment with iodine, triphenylphosphine, and imidazole in tetrahydrofuran, producing the naphthylmethyl iodide derivative [1]. The final step involves condensation of this halide with thiazolidine-2,4-dione using hexamethylphosphoramide and butyl lithium in tetrahydrofuran [1].
Knoevenagel condensation represents another significant synthetic approach for Netoglitazone derivatives [2] [3]. This methodology involves the direct condensation of naphthalene aldehydes with thiazolidine-2,4-dione under basic conditions. The reaction typically employs catalysts such as piperidine, pyrrolidine, or other organic bases [4] [3]. The mechanism proceeds through enolate formation at the activated methylene position of the thiazolidinedione ring, followed by nucleophilic addition to the aldehyde carbonyl and subsequent water elimination [2] [3].
Aldol condensation methodologies have been extensively investigated using both traditional and green chemistry approaches [5] [6] [7]. Baker's yeast has been successfully employed as a biocatalyst for this transformation, offering environmental advantages while maintaining good yields [3]. Additionally, L-tyrosine has been utilized as an organocatalyst under aqueous conditions, demonstrating the versatility of amino acid catalysts in thiazolidinedione synthesis [8].
The Mitsunobu reaction mechanism involves initial phosphine activation through reaction with diethyl azodicarboxylate, forming a betaine intermediate [1]. Alcohol deprotonation occurs simultaneously, generating an alkoxide ion that undergoes SN2 displacement on the activated phosphonium species. This mechanism ensures inversion of configuration at the alcohol carbon and provides excellent regioselectivity for ether bond formation [1].
The Knoevenagel condensation mechanism begins with base-catalyzed deprotonation of the activated methylene group at the C-5 position of thiazolidine-2,4-dione [2] [4] [3]. The resulting carbanion exhibits enhanced nucleophilicity due to resonance stabilization involving both carbonyl groups. Nucleophilic addition to the aldehyde carbonyl forms a β-hydroxy intermediate, which subsequently undergoes base-catalyzed elimination of water to generate the final arylidene product [2] [3].
Kinetic studies have revealed that electron-withdrawing substituents on the aromatic aldehyde accelerate the reaction rate, while electron-donating groups result in slower conversions [4]. The stereoselectivity of the reaction predominantly favors the Z-configuration due to steric interactions and electronic effects [3].
Uncatalyzed aldol reactions of thiazolidinediones have been demonstrated to proceed efficiently in aqueous media [7] [9]. The mechanism involves water-mediated enolization of the thiazolidinedione ring, generating a hydrated enolate intermediate. Water molecules play a crucial role in stabilizing the transition state and facilitating proton transfer processes [10]. Computational studies using quantum mechanics/molecular mechanics models have provided detailed insights into the role of solvent effects in determining reaction rates and stereoselectivity [10].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for intermediate characterization throughout the Netoglitazone synthetic sequence [1]. The 6-(2-fluorobenzyloxy)naphthalene-2-carbaldehyde intermediate exhibits characteristic aldehyde proton resonance at 9.8-10.0 ppm in ¹H NMR spectroscopy, along with complex aromatic multiplets in the 7.0-8.5 ppm region [1].
The naphthalenemethanol derivative displays a distinctive CH₂OH signal at 4.6-4.8 ppm, which shifts downfield to 4.4-4.6 ppm upon iodination to form the naphthylmethyl iodide derivative [1]. Mass spectrometry provides definitive molecular weight confirmation for each intermediate, with characteristic fragmentation patterns supporting the proposed structures [1].
Thermal analysis reveals that Netoglitazone intermediates exhibit melting points ranging from 120-180°C, indicating good thermal stability under standard synthetic conditions [1]. Solubility studies demonstrate that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal dissolution characteristics for purification procedures [3] [7].
Chromatographic behavior on silica gel shows that intermediate compounds exhibit Rf values between 0.3-0.7 using ethyl acetate/hexane solvent systems, facilitating purification by column chromatography [2] [3].
Temperature optimization studies have demonstrated that reaction temperatures can be reduced from the standard 100-120°C to 80-100°C while maintaining comparable yields [11] [12]. This temperature reduction results in 20-30% yield improvements due to decreased side product formation and reduced thermal decomposition [11] [12].
Microwave-assisted synthesis has emerged as a particularly effective optimization strategy, enabling reaction temperatures as low as 60-80°C while achieving 80-90% reduction in reaction times [13] [14]. The microwave heating mechanism provides uniform energy distribution and rapid heating rates, leading to improved reaction efficiency [13] [14].
Solvent selection plays a critical role in reaction optimization. Traditional organic solvents such as dimethylformamide and tetrahydrofuran have been largely replaced by more environmentally benign alternatives [3] [7]. Ethanol and dimethyl sulfoxide provide better solubility characteristics and easier work-up procedures [3] [7].
Water-based reactions have gained significant attention due to their environmental advantages and unique reactivity patterns [3] [7] [9]. Aqueous media often enhance reaction rates through hydrophobic effects and hydrogen bonding interactions [7] [9].
Catalyst loading optimization has focused on reducing the quantity of expensive catalysts while maintaining high reaction efficiency [4] [3]. Standard catalyst loadings of 10-20 mol% have been successfully reduced to 5-10 mol% through improved reaction conditions and catalyst recycling strategies [4] [3].
Heterogeneous catalysts have been investigated as alternatives to homogeneous systems, offering advantages in catalyst recovery and reaction work-up [3]. Solid-supported catalysts enable continuous flow processing and reduced environmental impact [11].
Microwave irradiation represents a significant advancement in green synthetic methodology for Netoglitazone production [13] [14]. Microwave-assisted synthesis achieves 15-25% yield improvements while reducing reaction times by 80-90% [13] [14]. The energy efficiency of microwave heating results in substantially reduced energy consumption compared to conventional heating methods [13] [14].
Power optimization studies have established that 250-300 W microwave irradiation for 5-10 minutes provides optimal reaction conditions for thiazolidinedione formation [13] [14]. The rapid heating rates and uniform energy distribution minimize side product formation and improve overall selectivity [13] [14].
Water as a reaction medium offers significant environmental benefits through elimination of organic solvents [3] [7] [9]. Aqueous reactions typically provide 10-20% yield improvements and 30-50% reduction in reaction times [3] [7] [9]. The unique properties of water promote enhanced reaction rates through hydrophobic aggregation effects and improved mass transfer [7] [9].
"On water" reactions have been particularly successful for aldol condensations of thiazolidinediones [7] [9]. These reactions proceed without additional catalysts and demonstrate excellent diastereoselectivity [7] [9]. Computational studies have revealed that water molecules stabilize transition states and facilitate proton transfer processes [10].
Enzymatic catalysis using baker's yeast has emerged as an effective green chemistry approach for thiazolidinedione synthesis [3]. Biocatalytic reactions achieve 20-30% yield improvements and 40-60% reduction in reaction times while operating under mild reaction conditions [3]. The biodegradable nature of enzyme catalysts eliminates catalyst disposal concerns [3].
L-tyrosine has been successfully employed as an organocatalyst for Knoevenagel condensations under ambient temperature conditions [8]. This amino acid catalyst demonstrates excellent catalytic activity while being readily available and environmentally benign [8].
Deep eutectic solvents based on choline chloride have been investigated as sustainable alternatives to conventional organic solvents [15]. These green solvents provide 15-30% yield improvements and 50-70% reduction in reaction times [15]. Deep eutectic solvents function as both reaction medium and catalyst, simplifying reaction procedures [15].
Screening studies of twenty different deep eutectic solvent systems identified choline chloride/N-methylurea as the optimal combination for thiazolidinedione synthesis [15]. The biodegradable nature and low toxicity of these solvent systems make them attractive alternatives to traditional organic solvents [15].
Continuous flow methodology has been developed for large-scale production of thiazolidinediones, including Netoglitazone [11]. Flow chemistry achieves 20-40% yield improvements and 70-85% reduction in reaction times compared to batch processes [11]. The continuous nature of flow reactions enables better heat and mass transfer, resulting in improved reaction efficiency [11].
Environmental Hazard